molecular formula C13H19NO3 B4554462 N-(2-methoxyethyl)-2-(3-methylphenoxy)propanamide

N-(2-methoxyethyl)-2-(3-methylphenoxy)propanamide

Cat. No.: B4554462
M. Wt: 237.29 g/mol
InChI Key: APOOXYRUHSOWDN-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(3-methylphenoxy)propanamide is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 237.13649347 g/mol and the complexity rating of the compound is 233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Constituents Synthesis

Research has identified compounds with potential bioactive properties, such as chymotrypsin inhibitory activity and antimicrobial effects against Escherichia coli and Shigella boydii. For instance, a study isolated methyl 2-[propanamide-2'-methoxycarbonyl] benzoate from Jolyna laminarioides, highlighting its bioactivity (Atta-ur-rahman et al., 1997).

Renewable High-Temperature Resins

The impact of methoxy groups on the properties of renewable high-temperature cyanate ester resins has been studied. Research found that renewable phenols containing methoxy groups significantly alter the properties of derivative polymers, affecting their thermal stability and performance characteristics (B. Harvey et al., 2015).

Antimicrobial and Antifungal Agents

A series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives demonstrated significant antibacterial and antifungal activities, showcasing the potential of such compounds in developing new antimicrobial agents (M. Helal et al., 2013).

Pharmacokinetics and Metabolism

Studies on selective androgen receptor modulators (SARMs) have explored the pharmacokinetics and metabolism of compounds, including their bioavailability and metabolite identification, to investigate ideal pharmacokinetic characteristics for preclinical studies (Di Wu et al., 2006).

Antioxidant Activities

Compounds with methoxy groups have been investigated for their antioxidant activities. For example, altenusin and djalonensone showed marked DPPH radical scavenging activities, indicating their potential as antioxidants (Jian Xiao et al., 2014).

Cytotoxic Activities

Certain complexes have been evaluated for their cytotoxic activities against carcinoma cells, providing insights into the potential therapeutic applications of these compounds in cancer treatment (Kuheli Das et al., 2014).

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(3-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-10-5-4-6-12(9-10)17-11(2)13(15)14-7-8-16-3/h4-6,9,11H,7-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOOXYRUHSOWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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